molecular formula C9H7BrCl2N2 B2510460 7-Bromo-2-chloroquinolin-3-amine hydrochloride CAS No. 1955524-02-3

7-Bromo-2-chloroquinolin-3-amine hydrochloride

Cat. No. B2510460
CAS RN: 1955524-02-3
M. Wt: 293.97
InChI Key: ZOSFICYLMSTCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-chloroquinolin-3-amine hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including antimalarial, antitumor, and antimicrobial properties.

Scientific Research Applications

1. Synthesis of New Compounds

7-Bromo-2-chloroquinolin-3-amine hydrochloride plays a pivotal role in the synthesis of new compounds, particularly in the field of medicinal chemistry. For instance, it has been used in the synthesis of the benzo-β-carboline isoneocryptolepine, a new indoloquinoline isomer with potential as an antiplasmodial drug (Hostyn et al., 2005). Additionally, it has been involved in the synthesis of 3-hydroxyquinolin-4(1H)-ones, which show cytotoxic activity and fluorescence properties, relevant for cancer research (Kadrić et al., 2014).

2. Organic Synthesis Techniques

This compound is also significant in the development of novel organic synthesis techniques. For instance, its use in the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer has been noted, demonstrating its utility in creating complex chemical structures (Strada et al., 2019).

3. Pharmaceutical Research

In pharmaceutical research, 7-Bromo-2-chloroquinolin-3-amine hydrochloride has been instrumental in the development of new drugs. For example, it has been used in the preparation of novel indole-aminoquinazoline hybrids evaluated for their anticancer properties (Mphahlele et al., 2018).

4. Materials Science

In materials science, this compound has been employed in studies investigating the inhibition effects of chloroquinolines on corrosion of mild steel in hydrochloric acid solutions. This highlights its potential applications in corrosion prevention (Shanbhag et al., 2014).

5. Advanced Functionalization Techniques

It has also been used in advanced functionalization techniques, such as the selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. This process is important for creating specific ligands for protein domains, useful in both biological research and drug design (Smith et al., 2008).

properties

IUPAC Name

7-bromo-2-chloroquinolin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2.ClH/c10-6-2-1-5-3-7(12)9(11)13-8(5)4-6;/h1-4H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSFICYLMSTCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)N)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-chloroquinolin-3-amine hydrochloride

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